molecular formula C6H10 B1205493 Isopropenylcyclopropane CAS No. 4663-22-3

Isopropenylcyclopropane

Cat. No.: B1205493
CAS No.: 4663-22-3
M. Wt: 82.14 g/mol
InChI Key: MKPHNILWOMCVTH-UHFFFAOYSA-N
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Description

Isopropenylcyclopropane (IPC) is a cyclopropane derivative that has been widely used in scientific research due to its unique chemical properties. IPC is a colorless liquid that is highly reactive and can be easily synthesized through various methods. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Stereoselective Synthesis Routes : Isopropenylcyclopropanes have been synthesized using efficient stereoselective routes, leading to the production of secondary cis-isopropenylcyclopropylcarbinols. These compounds were obtained through regio- and stereoselective hydroxy-directed cyclopropanation or from bicyclic cyclopropyl lactones derived from intramolecular cyclopropanation of allylic diazoacetates (Cossy, Blanchard, & Meyer, 2001).
  • Hydrogenation Process : Isopropenylcyclopropane can undergo hydrogenation in the presence of platinum black, leading to the formation of isopropylcyclopropane and 2-methylpentane. This process is influenced by the polarity of the medium and the presence of certain catalysts (Kazansky, Lukina, Malyshev, Aleksanyan, & Sterin, 1956).

Applications in Organic Chemistry

  • Arylsulfenyl Chloride Reactions : this compound reacts with arylsulfenyl chlorides, leading to either normal addition at the double bond to give 1,2-adducts, or by homoallyl rearrangement to give corresponding homoprenyl chlorosulfides. These reactions offer potential routes for synthesizing bifunctional isoprenoid C6-synthones (Kal'yan, Krimer, Smit, & Lutsenko, 1984).
  • Oxidative Aromatization : Palladium acetate catalyzes the oxidative aromatization of methylenecyclopropanes, including isopropenylbiaryl derivatives. This process involves tandem intramolecular C-H and C-C bond activation and aromatization through dehydrogenated rearrangement (Jiang, Wei, & Shi, 2010).

Ring Expansion and Conformation Studies

  • Ring Expansion in Cyclopropanes : Isopropenylcyclopropanes can undergo ring expansion to form dihydromethyloxepins. The process involves studying the stereochemistry of the ring expansion of certain this compound-1-carbonyl compounds (Yamaguchi, Arisawa, Katoh, Hatanaka, Yokoyama, & Hirai, 1997).
  • Conformational Behavior Study : The conformational behavior of this compound has been studied using ab initio methods. The study predicted a gauche—trans equilibrium with the gauche conformer being more stable than the trans structure (Maré, 1987).

Biochemical Analysis

Biochemical Properties

Isopropenylcyclopropane plays a role in various biochemical reactions, particularly those involving ring expansion and rearrangement. It interacts with enzymes such as cyclopropane fatty acid synthase, which catalyzes the formation of cyclopropane rings in fatty acids . The interaction between this compound and these enzymes often involves the formation of intermediate carbocations, which then undergo rearrangement to form more stable products. Additionally, this compound can act as a substrate for certain cytochrome P450 enzymes, leading to its oxidation and subsequent metabolic transformations .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with membrane-bound receptors and enzymes, leading to alterations in signal transduction . This compound has also been shown to impact gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the flux of metabolic pathways by acting as a competitive inhibitor or activator of key enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it can inhibit the activity of enzymes involved in fatty acid synthesis by forming stable enzyme-substrate complexes . Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and altering their affinity for specific promoter regions . These interactions can lead to upregulation or downregulation of target genes, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it has been observed to have minimal impact on physiological functions. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been identified, where certain concentrations of the compound lead to significant changes in metabolic activity and organ function . These findings highlight the importance of dosage considerations in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can be metabolized by cytochrome P450 enzymes to form various oxidized products, which are then further processed by other metabolic enzymes . These metabolic transformations can affect the levels of key metabolites and influence overall metabolic flux. Additionally, this compound can interact with cofactors such as NADPH, which are essential for its enzymatic conversion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its movement within the cell, ensuring its proper localization and accumulation . These transport mechanisms are crucial for the compound’s biological activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often found in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these specific organelles . The subcellular distribution of this compound is important for its role in lipid metabolism and other cellular processes.

Properties

IUPAC Name

prop-1-en-2-ylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-5(2)6-3-4-6/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPHNILWOMCVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196887
Record name Cyclopropane, (1-methylethenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4663-22-3
Record name Isopropenylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropenylcyclopropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5216
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropane, (1-methylethenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPENYLCYCLOPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y13ECQ7FPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropenylcyclopropane
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